Valine-valine-ganciclovir
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Overview
Description
Valine-valine-ganciclovir is a compound that combines the antiviral properties of ganciclovir with the enhanced bioavailability provided by valine. This compound is primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The addition of valine to ganciclovir improves its absorption and efficacy, making it a valuable tool in antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valine-valine-ganciclovir involves the esterification of ganciclovir with valine. One common method involves the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir in methanol or ethanol. This process can lead to the formation of impurities such as N-methyl valganciclovir and N-ethyl valganciclovir, which need to be controlled within specific limits .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to minimize impurities and ensure high yield and purity of the final product. Advanced purification techniques are employed to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Valine-valine-ganciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives can be studied for their efficacy and safety in antiviral therapy .
Scientific Research Applications
Valine-valine-ganciclovir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other chemical reactions.
Biology: The compound is studied for its interactions with cellular transporters and enzymes.
Medicine: It is primarily used in the treatment of CMV infections in immunocompromised patients, including those with HIV/AIDS and transplant recipients
Industry: The compound is produced on an industrial scale for pharmaceutical applications, requiring advanced synthesis and purification techniques
Mechanism of Action
Valine-valine-ganciclovir is rapidly converted to ganciclovir in the body. Ganciclovir is phosphorylated to a substrate that competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis. This mechanism effectively prevents the replication of CMV and other herpesviruses .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: The parent compound of valine-valine-ganciclovir, used in the treatment of CMV infections.
Valganciclovir: An L-valine ester prodrug of ganciclovir, similar to this compound but with different pharmacokinetic properties.
Valaciclovir: Another valine esterified antiviral compound, used primarily for herpes simplex virus infections.
Uniqueness
This compound is unique in its combination of two valine molecules with ganciclovir, enhancing its bioavailability and efficacy. This makes it particularly effective in treating CMV infections in immunocompromised patients, offering advantages over other similar compounds in terms of absorption and clinical outcomes .
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCILZBQRWUKME-SPOOISQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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